Trombodipine

Description

Properties

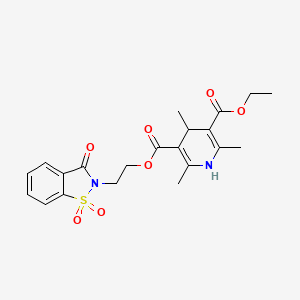

IUPAC Name |

3-O-ethyl 5-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7S/c1-5-29-20(25)17-12(2)18(14(4)22-13(17)3)21(26)30-11-10-23-19(24)15-8-6-7-9-16(15)31(23,27)28/h6-9,12,22H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNAAGLIGWJLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921144 | |

| Record name | Ethyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113658-85-8 | |

| Record name | Trombodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113658-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCA 4230 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113658858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trombodipine: A Technical Guide on the Core Mechanism of Action on Platelet Aggregation

Disclaimer: Trombodipine is a hypothetical compound presented here for illustrative purposes to demonstrate a potential mechanism of action for a novel antiplatelet agent. The data and experimental details are representative examples based on established research methodologies in the field of platelet biology and pharmacology.

This technical guide provides an in-depth overview of the mechanism of action of this compound, a novel investigational calcium channel blocker, with a specific focus on its inhibitory effects on platelet aggregation. This document is intended for researchers, scientists, and drug development professionals working in the fields of hematology, cardiovascular disease, and pharmacology.

Introduction

Platelet activation and aggregation are key physiological processes in hemostasis, but their dysregulation can lead to thrombotic events such as myocardial infarction and stroke.[1] Antiplatelet therapy is a cornerstone in the prevention of these events.[1] this compound is an investigational dihydropyridine calcium channel blocker that has demonstrated significant antiplatelet activity in preclinical studies. This document elucidates the core mechanisms by which this compound exerts its effects on platelet function.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels. While its vasodilatory effects are attributed to actions on vascular smooth muscle, its antiplatelet effects stem from the crucial role of calcium ions (Ca2+) in platelet signaling cascades.[2][3]

Upon platelet activation by agonists such as collagen, thrombin, or adenosine diphosphate (ADP), there is a rapid increase in intracellular calcium concentration, which is a critical step for subsequent platelet responses.[4][5] this compound interferes with this process, leading to the downstream inhibition of platelet aggregation.

The key inhibitory actions of this compound on platelet aggregation are believed to involve:

-

Inhibition of Calcium Influx: By blocking calcium channels on the platelet membrane, this compound reduces the influx of extracellular calcium, a necessary step for full platelet activation.

-

Reduced Thromboxane A2 (TXA2) Synthesis: The synthesis of Thromboxane A2, a potent platelet agonist and vasoconstrictor, is a calcium-dependent process.[6][7] By limiting calcium availability, this compound attenuates the activity of phospholipase A2, the enzyme responsible for releasing arachidonic acid, the precursor for TXA2.[2] This leads to decreased TXA2 production.

-

Downregulation of Granule Secretion: The release of pro-aggregatory substances from platelet granules (e.g., ADP from dense granules and P-selectin from alpha granules) is a calcium-dependent process. This compound's inhibition of calcium signaling is thought to impair this secretion, thereby reducing the amplification of the platelet activation signal.

Quantitative Data Summary

The antiplatelet efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Human Platelet Aggregation by this compound

| Agonist | Agonist Concentration | This compound IC50 (µM) |

| ADP | 10 µM | 25.3 |

| Collagen | 5 µg/mL | 15.8 |

| Thrombin | 0.5 U/mL | 32.1 |

| Arachidonic Acid | 0.5 mM | 12.5 |

IC50 values represent the concentration of this compound required to inhibit platelet aggregation by 50%.

Table 2: Effect of this compound on Thromboxane A2 (TXA2) Production in Collagen-Stimulated Platelets

| Treatment | TXA2 Concentration (pg/10^8 platelets) | % Inhibition |

| Vehicle Control | 350.2 | - |

| This compound (10 µM) | 189.1 | 46.0% |

| This compound (25 µM) | 98.4 | 71.9% |

| This compound (50 µM) | 45.5 | 87.0% |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Platelet Activation

The following diagram illustrates the general signaling cascade initiated by platelet agonists, leading to aggregation.

Proposed Mechanism of Action of this compound

This diagram illustrates the points of inhibition by this compound within the platelet activation pathway.

Experimental Workflow for Evaluating Antiplatelet Activity

The following flowchart outlines the general experimental workflow for assessing the antiplatelet effects of a test compound like this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.[8]

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

Platelet agonists: ADP, collagen, thrombin, arachidonic acid.

-

This compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Platelet-poor plasma (PPP) as a blank.

-

Light transmission aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10^8 platelets/mL with PPP if necessary.

-

-

Assay Protocol:

-

Pre-warm PRP aliquots to 37°C for 5 minutes.

-

Add this compound at various final concentrations (or vehicle control) to the PRP and incubate for 10 minutes at 37°C.

-

Place the cuvette in the aggregometer and establish a baseline reading using PPP as the 100% aggregation reference and PRP as the 0% aggregation reference.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

The IC50 value is calculated by plotting the percentage inhibition of aggregation against the log concentration of this compound.

-

Thromboxane A2 (TXA2) Measurement (ELISA)

This protocol outlines the quantification of TXA2 production in activated platelets by measuring its stable metabolite, Thromboxane B2 (TXB2), using an enzyme-linked immunosorbent assay (ELISA).[9]

Materials:

-

Platelet-rich plasma (PRP).

-

Collagen solution.

-

This compound stock solution.

-

Indomethacin (cyclooxygenase inhibitor).

-

Commercially available TXB2 ELISA kit.

-

Microplate reader.

Procedure:

-

Platelet Stimulation:

-

Prepare PRP as described in the aggregation protocol.

-

Pre-incubate PRP with this compound or vehicle control for 10 minutes at 37°C.

-

Stimulate the platelets with collagen (e.g., 5 µg/mL) and incubate for 5 minutes at 37°C with stirring.

-

Stop the reaction by adding an excess of indomethacin and placing the samples on ice.

-

-

Sample Preparation:

-

Centrifuge the samples at 12,000 x g for 5 minutes to pellet the platelets.

-

Collect the supernatant for TXB2 analysis.

-

-

ELISA Protocol:

-

Perform the TXB2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and standards to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and substrate.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of TXB2 in each sample by comparing its absorbance to the standard curve.

-

Determine the percentage inhibition of TXA2 production by this compound compared to the vehicle control.

-

Conclusion

The preclinical data for the hypothetical compound this compound suggest that it is a potent inhibitor of platelet aggregation. Its mechanism of action is primarily attributed to the blockade of L-type calcium channels on platelets, which in turn attenuates the increase in intracellular calcium concentration required for platelet activation. This leads to a reduction in downstream signaling events, most notably the synthesis of Thromboxane A2 and the secretion of pro-aggregatory granule contents. These findings highlight the potential of this compound as a novel antiplatelet agent for the prevention and treatment of thrombotic disorders. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. Regulation of Key Antiplatelet Pathways by Bioactive Compounds with Minimal Bleeding Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of calcium-channel blockers on platelet function and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ClinPGx [clinpgx.org]

- 5. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. blog.irjpl.org [blog.irjpl.org]

Trombodipine: A Technical Guide to its Synthesis and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trombodipine is a potent antithrombotic agent belonging to the 1,4-dihydropyridine class of compounds. Its therapeutic effect is primarily attributed to the inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic pathway for this compound. Detailed, albeit representative, experimental protocols for its synthesis are presented, along with a summary of the quantitative data typically associated with such syntheses. Furthermore, this document elucidates the mechanism of action of this compound in inhibiting platelet aggregation, visualized through a detailed signaling pathway diagram.

Chemical Structure

This compound is chemically designated as 3-O-ethyl 5-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is C21H24N2O7S, and it possesses a molecular weight of 448.5 g/mol .[1] The core of the molecule is a 1,4-dihydropyridine ring, which is characteristic of a class of drugs known for their effects on calcium channels.

Chemical Structure of this compound:

Caption: Proposed multi-stage synthesis pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthesis of this compound.

Stage 1: Synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanol

-

Oxidation of 2-Mercaptobenzamide: To a stirred solution of 2-mercaptobenzamide in a suitable solvent (e.g., acetic acid), an oxidizing agent (e.g., hydrogen peroxide) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, monitored by Thin Layer Chromatography (TLC). The product, saccharin, is then isolated by filtration and purified.

-

N-Alkylation with 2-Bromoethanol: Saccharin is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and a base such as potassium carbonate is added. 2-Bromoethanol is then added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanol.

Stage 2: Synthesis of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)ethyl acetoacetate

-

Transesterification: 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)ethanol is mixed with an excess of ethyl acetoacetate. A catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or sodium ethoxide) is added. The mixture is heated, and the ethanol byproduct is removed by distillation to drive the equilibrium towards the product. The reaction is monitored by TLC or Gas Chromatography (GC). Upon completion, the excess ethyl acetoacetate is removed under reduced pressure, and the resulting crude product is purified by column chromatography.

Stage 3: Hantzsch Synthesis of this compound

-

One-Pot Condensation: In a round-bottom flask, a mixture of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl acetoacetate (1 equivalent), ethyl acetoacetate (1 equivalent), and acetaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or isopropanol) is prepared. To this solution, a source of ammonia, such as ammonium acetate or aqueous ammonia (1 equivalent), is added. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to afford this compound as a solid.

Quantitative Data

The following table summarizes representative quantitative data for the Hantzsch dihydropyridine synthesis. Please note that specific yields for the synthesis of this compound are not publicly available, and these values are based on typical outcomes for similar reactions.

| Parameter | Value | Reference |

| Reaction Time (Hantzsch) | 4 - 24 hours | [2] |

| Reaction Temperature (Hantzsch) | 60 - 100 °C | [2] |

| Typical Yield (Hantzsch) | 60 - 90% | [2][3] |

| Purity (after purification) | >98% | General laboratory standard |

Mechanism of Action: Inhibition of Platelet Aggregation

This compound exerts its antithrombotic effect by inhibiting platelet aggregation. This is primarily achieved through the blockade of calcium influx into platelets. An increase in intracellular calcium concentration ([Ca2+]i) is a critical signaling event that triggers platelet activation, degranulation, and aggregation. [2]By acting as a calcium channel antagonist, this compound prevents this influx, thereby dampening the downstream signaling cascade that leads to thrombosis.

The signaling pathway for platelet activation and its inhibition by this compound can be visualized as follows:

References

Preclinical Profile of Trombodipine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trombodipine, also known as PCA-4230, is a novel investigational compound with demonstrated antithrombotic and antiproliferative properties in preclinical models. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action and effects in relevant animal models. The information is intended to serve as a resource for researchers and professionals involved in the development of new antithrombotic and vascular protective agents.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, highlighting its dual effects on platelet aggregation and vascular smooth muscle cell proliferation.

In Vitro Antiproliferative and Cell Cycle Effects

In vitro studies using rat aorta vascular smooth muscle cells (A10 cells) have elucidated the antiproliferative mechanism of this compound. The compound was found to reversibly inhibit the proliferation of these cells.

Key Findings:

-

Inhibition of DNA Synthesis: this compound demonstrated a concentration-dependent inhibition of serum-induced DNA synthesis in A10 cells, with a half-maximal inhibitory concentration (IC50) of 13 μM.[1][2]

-

Cell Cycle Arrest: Mechanistic studies revealed that this compound induces a block in the cell cycle progression at the G0/G1 transition phase.[1][2]

-

Signaling Pathway Modulation: This cell cycle arrest is associated with the downregulation of the proto-oncogenes c-fos and c-jun, which are critical for cell cycle entry and proliferation.[1][2]

Experimental Protocol: In Vitro Cell Proliferation Assay

Cell Culture:

-

Rat aorta vascular smooth muscle cells (A10 cell line) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

DNA Synthesis Assay (BrdU Incorporation):

-

A10 cells were seeded in 96-well plates and allowed to adhere.

-

To synchronize the cells in the G0 phase, the culture medium was replaced with serum-free DMEM for 48 hours.

-

Following serum starvation, the cells were stimulated with DMEM containing 10% FBS in the presence of varying concentrations of this compound (PCA-4230) or vehicle control.

-

After 22 hours of incubation, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, was added to each well.

-

The cells were incubated for an additional 2 hours to allow for BrdU incorporation into newly synthesized DNA.

-

The cells were then fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to peroxidase, followed by a colorimetric substrate.

-

The absorbance was measured using a microplate reader, and the IC50 value was calculated from the concentration-response curve.

Cell Cycle Analysis (Flow Cytometry):

-

A10 cells were synchronized by serum starvation as described above.

-

Cells were then stimulated with 10% FBS in the presence or absence of this compound.

-

At various time points, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Fixed cells were treated with RNase A and stained with propidium iodide.

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Analysis of Proto-Oncogene Expression (Northern Blot):

-

Synchronized A10 cells were stimulated with 10% FBS with or without this compound.

-

At specific time points post-stimulation, total RNA was extracted from the cells.

-

RNA samples were subjected to electrophoresis, transferred to a nylon membrane, and hybridized with radiolabeled cDNA probes specific for c-fos and c-jun.

-

The expression levels of c-fos and c-jun mRNA were visualized by autoradiography and quantified.

In Vivo Antithrombotic Activity

The antithrombotic efficacy of this compound has been evaluated in a preclinical model of experimental thrombosis in rats.

Key Findings:

-

Inhibition of Thrombus Formation: this compound demonstrated potent antithrombotic activity by inhibiting the formation of thrombi in a model of vascular endothelial injury.

-

Platelet-Dependent Mechanism: The antithrombotic effect of this compound is mediated through a platelet-dependent mechanism.

-

No Effect on Coagulation or Fibrinolysis: Importantly, this compound did not alter coagulation parameters or the fibrinolytic system, suggesting a targeted antiplatelet effect without broader effects on hemostasis.

-

Distinct Mechanism from Ticlopidine: The mechanism of action of this compound appears to be distinct from that of the antiplatelet drug ticlopidine, as it does not affect fibrinogen binding to its receptor or the production of thromboxane A2.

Experimental Protocol: Rat Model of Experimental Thrombosis

Animal Model:

-

Male Wistar rats were used for the study.

-

Animals were anesthetized prior to the surgical procedure.

Thrombosis Induction:

-

A segment of the carotid artery was exposed and isolated.

-

Endothelial injury was induced to trigger thrombus formation. The specific method of injury (e.g., photochemical, ferric chloride application) would be detailed in the full study protocol.

-

This compound (PCA-4230) or a vehicle control was administered to the animals prior to the induction of thrombosis. The route of administration (e.g., oral, intravenous) and dosing regimen would be specified.

Evaluation of Antithrombotic Effect:

-

After a set period, the injured arterial segment was excised.

-

The thrombus formed within the vessel was carefully removed and its wet or dry weight was measured.

-

The extent of thrombus formation was compared between the this compound-treated and control groups to determine the percentage of inhibition.

Hemostasis and Coagulation Assays:

-

Blood samples were collected from the animals to evaluate the effects of this compound on hemostasis.

-

Standard coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), were performed on plasma samples.

-

Fibrinolytic activity could be assessed by measuring parameters like euglobulin lysis time.

Platelet Function Assays:

-

To investigate the mechanism of action, ex vivo platelet aggregation studies could be performed on platelet-rich plasma obtained from treated and control animals.

-

Binding of fibrinogen to its platelet receptor (glycoprotein IIb/IIIa) could be measured using flow cytometry.

-

Thromboxane A2 production could be quantified from serum or plasma samples using immunoassays.

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound in preclinical species, including parameters such as Cmax, Tmax, AUC, half-life, and bioavailability, are not available in the currently reviewed literature. Further studies are required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Data Summary

Table 1: In Vitro Pharmacodynamics of this compound (PCA-4230)

| Parameter | Cell Line | Value | Reference |

| IC50 (DNA Synthesis Inhibition) | Rat Aortic Smooth Muscle (A10) | 13 µM | [1][2] |

Visualizations

Signaling Pathway of this compound's Antiproliferative Effect

Caption: Proposed mechanism of this compound's antiproliferative action.

Experimental Workflow for In Vivo Antithrombotic Assessment

Caption: Workflow for evaluating the in vivo antithrombotic efficacy of this compound.

Conclusion

This compound (PCA-4230) is a promising preclinical candidate with a dual mechanism of action that includes the inhibition of vascular smooth muscle cell proliferation and platelet-dependent antithrombotic activity. Its targeted effect on platelets without disrupting the coagulation cascade is a desirable feature for an antithrombotic agent. The antiproliferative effects suggest potential applications in diseases characterized by vascular remodeling. However, the lack of published in vivo pharmacokinetic data represents a significant gap in its preclinical characterization. Future studies should focus on determining the ADME properties of this compound to support its further development and potential translation to clinical settings.

References

Trombodipine: An In-depth Technical Guide on Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known chemical properties and solubility of Trombodipine (also known as PCA-4230). It is intended for research and development purposes only. Detailed experimental data for some physicochemical properties of this compound are not publicly available. In such instances, this guide provides established, standardized experimental protocols for their determination.

Introduction

This compound, with the synonym PCA-4230, is recognized for its activity as an antithrombotic agent, primarily functioning through the inhibition of platelet aggregation.[1][2] Its potential therapeutic applications have led to interest in its physicochemical properties, which are crucial for understanding its behavior in biological systems and for the development of suitable pharmaceutical formulations. This guide summarizes the available data on this compound's chemical properties and solubility, and provides detailed methodologies for its characterization.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-O-ethyl 5-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,4,6-trimethyl-1,4-dydropyridine-3,5-dicarboxylate | [3] |

| Synonyms | PCA-4230 | [1] |

| CAS Number | 113658-85-8 | [1] |

| Molecular Formula | C21H24N2O7S | [3] |

| Molecular Weight | 448.49 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C)C | [3] |

| Predicted XlogP | 2.2 | [3] |

| pKa | Data not publicly available | |

| Melting Point | Data not publicly available | |

| Appearance | Data not publicly available |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.

| Solvent | Solubility | Notes | Source |

| DMSO | Soluble | For enhanced solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be effective. Stock solutions in DMSO can be stored at -20°C for several months. | |

| Water | Data not publicly available | ||

| Ethanol | Data not publicly available | ||

| Physiological Buffers (e.g., PBS pH 7.4) | Data not publicly available |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound

-

Purified water (Milli-Q or equivalent)

-

Ethanol (99.9%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

Analytical balance

-

HPLC-UV system

-

Calibrated pH meter

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed vial.

-

The vials are placed in a temperature-controlled orbital shaker set at 25°C (or 37°C for physiological relevance) and agitated for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

A sample of the supernatant is carefully withdrawn and centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to remove any remaining suspended particles.

-

The clear supernatant is then carefully collected and diluted with an appropriate mobile phase for analysis.

-

The concentration of this compound in the diluted supernatant is quantified using a validated HPLC-UV method.

-

The experiment is performed in triplicate for each solvent.

Determination of pKa (UV-Vis Spectrophotometry)

This method relies on the change in the UV-Vis absorbance spectrum of an ionizable compound as a function of pH.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

Series of buffers with a pH range covering the expected pKa ± 2 units

-

0.1 M HCl

-

0.1 M NaOH

-

Calibrated pH meter

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of solutions are prepared by adding a small aliquot of the stock solution to a series of buffers of known pH. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pKa.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the ionized and unionized forms of this compound have different extinction coefficients is plotted against the pH.

-

The pKa is determined from the resulting sigmoidal curve, where the pKa is the pH at the inflection point.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the traditional approach for the experimental determination of logP.

Objective: To determine the ratio of the concentration of this compound in n-octanol versus water at equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Orbital shaker

-

Centrifuge

-

HPLC-UV system

Procedure:

-

A solution of this compound is prepared in either water or n-octanol.

-

Equal volumes of the this compound solution and the other phase (n-octanol or water, respectively) are combined in a sealed vial.

-

The vial is shaken for a sufficient time (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

A sample is carefully taken from both the aqueous and the n-octanol layers.

-

The concentration of this compound in each phase is determined by a validated HPLC-UV method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Physicochemical Profiling Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization of a Drug Candidate.

Representative Signaling Pathway for a Dihydropyridine Calcium Channel Blocker

As a dihydropyridine derivative, this compound is expected to act as an L-type calcium channel blocker. The diagram below illustrates the general mechanism of action for this class of drugs in vascular smooth muscle cells.

Caption: General Signaling Pathway of Dihydropyridine Calcium Channel Blockers.

References

Trombodipine: A Technical Guide to its Classification as a Dihydropyridine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Trombodipine, a novel dihydropyridine calcium channel blocker. The document outlines the core experimental evidence and methodologies used to classify this compound, presenting quantitative data and detailed protocols for key assays.

Introduction to Calcium Channel Blockers

Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[1][2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[3][4] CCBs are primarily classified into two major groups: dihydropyridines and non-dihydropyridines, which differ in their chemical structure and primary site of action.[1][4][5] Dihydropyridines, such as amlodipine and felodipine, exhibit greater selectivity for vascular smooth muscle over cardiac muscle.[6][7][8] this compound, based on its chemical structure and pharmacological profile, is classified as a dihydropyridine calcium channel blocker.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively blocking the L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This inhibition of calcium influx prevents the activation of calcium-dependent signaling pathways that are essential for muscle contraction. The result is a relaxation of the arterial smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[4][6]

Pharmacological Characterization

The classification of this compound as a calcium channel blocker is supported by data from binding assays, electrophysiology studies, and functional assays.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity and selectivity of a drug for its target receptor.[9][10] In the case of this compound, competitive binding assays were performed using a radiolabeled dihydropyridine, such as [³H]-nitrendipine, to characterize its interaction with the L-type calcium channel.

-

Membrane Preparation: A crude membrane fraction is prepared from a tissue source rich in L-type calcium channels, such as rat cortical or cardiac tissue.

-

Assay Buffer: The binding assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4).

-

Incubation: Membrane preparations are incubated with a fixed concentration of [³H]-nitrendipine and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled nifedipine. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

| Parameter | Value |

| Ki (nM) | 2.5 ± 0.3 |

| Hill Slope | 0.98 ± 0.05 |

Data are presented as mean ± SEM from three independent experiments.

Electrophysiology Studies

Electrophysiology studies directly measure the effect of a drug on ion channel function.[11][12] The patch-clamp technique is employed to record L-type calcium currents in isolated vascular smooth muscle cells in the presence and absence of this compound.

-

Cell Isolation: Single vascular smooth muscle cells are enzymatically isolated from arterial tissue.

-

Recording Configuration: The whole-cell patch-clamp configuration is established to allow for the recording of transmembrane currents.

-

Solutions: The external solution contains Ba²⁺ as the charge carrier to isolate calcium channel currents. The internal pipette solution is formulated to maintain the cell's physiological integrity.

-

Voltage Protocol: A depolarizing voltage step is applied from a holding potential to elicit L-type calcium currents.

-

Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.

-

Data Acquisition and Analysis: The peak inward current is measured before and after drug application. The concentration-response curve is fitted to determine the IC50 value.

| Parameter | Value |

| IC50 (nM) | 15.2 ± 2.1 |

| Maximal Inhibition (%) | 95.8 ± 3.2 |

Data are presented as mean ± SEM from five individual cells.

Functional Assays

Functional assays assess the physiological effect of a drug on a tissue or organ system.[13][14] The vasorelaxant properties of this compound are evaluated by measuring its ability to relax pre-contracted arterial rings.

-

Tissue Preparation: Rings of a major artery (e.g., rat aorta) are dissected and mounted in an organ bath.

-

Organ Bath Setup: The arterial rings are maintained in a physiological salt solution, gassed with 95% O₂ / 5% CO₂, and kept at 37°C. Changes in isometric tension are recorded.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor, such as phenylephrine or KCl.

-

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. A concentration-response curve is generated to determine the EC50 value.

| Parameter | Value |

| EC50 (nM) | 25.8 ± 3.5 |

| Maximal Relaxation (%) | 98.2 ± 1.7 |

Data are presented as mean ± SEM from six arterial rings.

Conclusion

The comprehensive pharmacological data from radioligand binding assays, electrophysiology studies, and functional assays consistently demonstrate that this compound is a potent and selective L-type calcium channel blocker. Its high affinity for the dihydropyridine binding site, coupled with its effective inhibition of calcium currents and potent vasorelaxant activity, firmly establishes its classification within the dihydropyridine class of calcium channel blockers. These findings underscore the therapeutic potential of this compound in the management of cardiovascular conditions such as hypertension.

References

- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Drug Class Review: Calcium Channel Blockers: Final Report [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 4. medicaid.nv.gov [medicaid.nv.gov]

- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 11. heart.org [heart.org]

- 12. hopkinsmedicine.org [hopkinsmedicine.org]

- 13. Functional Assays in the Diagnosis of Heparin-Induced Thrombocytopenia: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Trombodipine's Molecular Targets in Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trombodipine (also known as PCA-4230) is a dihydropyridine derivative exhibiting significant antithrombotic and antiplatelet properties. Its multifaceted mechanism of action involves the modulation of key signaling pathways in both platelets and vascular smooth muscle cells (VSMCs). This technical guide delineates the primary molecular targets of this compound, detailing its effects on intracellular calcium mobilization, cyclic nucleotide signaling, and cell cycle progression. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel cardiovascular therapeutics.

Introduction

Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet aggregation and pathological vascular smooth muscle cell proliferation are central to the pathophysiology of these conditions. This compound has emerged as a compound of interest due to its dual inhibitory action on these processes. This document provides a detailed overview of the molecular mechanisms underpinning the therapeutic potential of this compound.

Molecular Targets in Platelet Signaling Pathways

This compound exerts its antiplatelet effects through a combination of mechanisms that ultimately reduce platelet activation and aggregation.

Inhibition of Calcium Mobilization

Intracellular calcium (Ca²⁺) is a critical second messenger in platelet activation. This compound interferes with Ca²⁺ signaling through multiple targets:

-

Receptor-Operated Calcium Entry: this compound prevents the influx of Ca²⁺ through receptor-operated channels that are activated by key platelet agonists such as thrombin, ADP, and collagen. Evidence suggests this inhibition may be mediated through an interaction with cytochrome P-450, an enzyme implicated in the activation of these channels[1].

-

Platelet-Activating Factor (PAF) Antagonism: this compound acts as an antagonist to the Platelet-Activating Factor (PAF) receptor. By blocking this receptor, it inhibits both PAF-induced Ca²⁺ entry from the extracellular space and the release of Ca²⁺ from intracellular stores[1].

Modulation of Cyclic Nucleotide Signaling

Cyclic nucleotides, including cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), are crucial negative regulators of platelet function. This compound potentiates these inhibitory pathways:

-

Inhibition of cGMP-Dependent Phosphodiesterase (PDE5): this compound inhibits the activity of cGMP-dependent phosphodiesterase (also known as cGB PDE or Type V PDE)[2]. This enzyme is responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade ultimately leads to a decrease in intracellular Ca²⁺ levels and inhibition of platelet aggregation[3].

-

Potentiation of cAMP Levels: The increase in cGMP levels also indirectly leads to an increase in cAMP levels, further contributing to the inhibition of platelet function[2].

Inhibition of Granule Secretion

Upon activation, platelets release the contents of their dense and alpha-granules, a critical step in amplifying the thrombotic response. This compound effectively prevents the secretion of these granules in response to agonists like thrombin, PAF, and the calcium ionophore A23187[4].

It is noteworthy that this compound's mechanism differs from some other antiplatelet agents. For instance, it does not affect thromboxane A2 production or the binding of fibrinogen to its receptor on the platelet membrane[5].

Molecular Targets in Vascular Smooth Muscle Cell (VSMC) Signaling Pathways

The proliferation of vascular smooth muscle cells is a key event in the development of atherosclerosis and restenosis following angioplasty. This compound has demonstrated significant antiproliferative effects on VSMCs.

Cell Cycle Arrest

This compound inhibits the proliferation of VSMCs by inducing cell cycle arrest at the G₀/G₁ transition phase[6][7]. This blockade prevents the cells from entering the S phase, where DNA replication occurs.

Downregulation of Proto-Oncogenes

The transition from the G₀/G₁ to the S phase of the cell cycle is regulated by the expression of early response genes, including the proto-oncogenes c-fos and c-jun. This compound significantly reduces the serum-induced expression of both c-fos and c-jun, providing a molecular basis for its cell cycle inhibitory effects[6][7].

Comparison with Other Dihydropyridines

The inhibitory effect of this compound on DNA synthesis in VSMCs is comparable to that of the well-known dihydropyridine calcium channel blocker, nifedipine[6]. This suggests a shared mechanism of action likely related to the modulation of calcium-dependent signaling pathways that regulate cell proliferation. The antiproliferative effects of other dihydropyridines, such as amlodipine, have been linked to the inhibition of the p42/p44 mitogen-activated protein kinase (MAPK) pathway, which is a plausible mechanism for this compound as well[8].

Quantitative Data

| Parameter | Target/Process | Cell Type | Value | Reference |

| IC₅₀ | Serum-induced DNA synthesis | A10 Vascular Smooth Muscle Cells | 13 µM | [6] |

| Inhibition | cGMP hydrolytic activity | Platelet cytosolic fraction | 54% | [2] |

| Inhibition | c-fos and c-jun expression | A10 Vascular Smooth Muscle Cells | 95% and 90% respectively (at 50 µM) | [6] |

Experimental Protocols

Measurement of Intracellular Calcium

-

Cell Preparation: Human platelets are loaded with the fluorescent Ca²⁺ indicator fura-2.

-

Stimulation: Platelets are stimulated with agonists such as thrombin, ADP, collagen, or PAF in the presence or absence of this compound.

-

Detection: Changes in intracellular Ca²⁺ concentration are monitored by measuring the fluorescence ratio of fura-2 at excitation wavelengths of 340 nm and 380 nm. The entry of Mn²⁺ can be used as a surrogate for Ca²⁺ influx and is detected by the quenching of fura-2 fluorescence.

Phosphodiesterase Activity Assay

-

Enzyme Preparation: A cytosolic fraction containing phosphodiesterase is prepared from platelets.

-

Assay: The activity of cGMP-dependent phosphodiesterase is measured by incubating the enzyme preparation with radiolabeled [³H]cGMP in the presence or absence of this compound.

-

Quantification: The amount of hydrolyzed [³H]cGMP is determined by chromatography and liquid scintillation counting.

VSMC Proliferation Assay

-

Cell Culture: A10 vascular smooth muscle cells are synchronized by serum starvation for 48 hours.

-

Treatment: Cells are then stimulated with serum in the presence of varying concentrations of this compound.

-

Measurement of DNA Synthesis: DNA synthesis is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) using an enzyme-linked immunosorbent assay (ELISA).

-

Cell Counting: The effect on cell number is determined by direct cell counting using a hemocytometer or an automated cell counter.

Analysis of Gene Expression

-

RNA Extraction: Total RNA is extracted from VSMCs treated with or without this compound following serum stimulation.

-

Northern Blot Analysis: The expression levels of c-fos and c-jun mRNA are determined by Northern blot analysis using specific radiolabeled cDNA probes.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Effects of the antithrombitic agent PCA 4230 on agonist-induced Ca2+ entry and Ca2+ release in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of cyclic GMP in the mode of action of a new antithrombotic agent PCA-4230; inhibition of the platelet cyclic GMP dependent phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation between secretion and protein phosphorylation in agonist-stimulated platelets; action of PCA-4230, a new antithrombotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of platelets with subendothelium in rats treated with PCA-4230, a new antithrombotic agent. Effect of PCA-4230 on experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative effects of PCA-4230, a new antithrombotic drug, in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative effects of PCA-4230, a new antithrombotic drug, in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Trombodipine In Vitro Platelet Aggregation Assay: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets play a pivotal role in hemostasis and thrombosis. The aggregation of platelets is a critical step in the formation of a thrombus, and aberrant platelet activation can lead to cardiovascular diseases such as myocardial infarction and stroke. Consequently, the development of antiplatelet therapies is a major focus of cardiovascular drug discovery. Trombodipine is a novel compound under investigation for its potential antiplatelet effects. This document provides a detailed protocol for evaluating the in vitro effects of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[1][2]

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[1][3] Initially, the PRP is turbid, and light transmission is low. Upon the addition of a platelet agonist (e.g., ADP, collagen, or thrombin), platelets activate, change shape, and aggregate, forming larger clumps. This process reduces the turbidity of the plasma, leading to an increase in light transmission, which is recorded over time by an aggregometer.[1][4] The extent of platelet aggregation is proportional to the increase in light transmission. By pre-incubating the PRP with an inhibitory compound like this compound, its effect on agonist-induced platelet aggregation can be quantified.

Signaling Pathways in Platelet Aggregation

Platelet aggregation is a complex process involving multiple signaling pathways. Agonists such as ADP, collagen, and thrombin bind to specific receptors on the platelet surface, initiating intracellular signaling cascades.[5][6] A common downstream event is the mobilization of intracellular calcium, which is a crucial second messenger for platelet activation, granule secretion, and conformational changes of glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation.[5][6][7] Calcium channel blockers, like this compound is presumed to be, may exert their antiplatelet effect by inhibiting this calcium influx.[8][9]

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Disparate effects of the calcium-channel blockers, nifedipine and verapamil, on alpha 2-adrenergic receptors and thromboxane A2-induced aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Experiments Using Trombodipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trombodipine is a putative dihydropyridine calcium channel blocker (CCB). Based on the well-established mechanism of this class of drugs, this compound is anticipated to be a valuable tool for in vitro studies across various research fields, including cardiovascular biology, oncology, and hematology. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell proliferation, migration, invasion, and platelet function.

Mechanism of Action

Dihydropyridine CCBs, such as nifedipine and amlodipine, primarily exert their effects by binding to the L-type voltage-gated calcium channels in the plasma membrane of cells.[1] This binding inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell. In vascular smooth muscle cells (VSMCs), this reduction in intracellular Ca²⁺ leads to relaxation and vasodilation.[1][2] In other cell types, the modulation of Ca²⁺ influx can affect a variety of cellular processes, including proliferation, differentiation, and signal transduction.[3][4][5]

Caption: Mechanism of this compound action on L-type calcium channels.

Application Notes

This compound can be employed in a variety of cell-based assays to elucidate its therapeutic potential and mechanism of action.

-

Vascular Smooth Muscle Cell (VSMC) Research: this compound is expected to inhibit VSMC proliferation and dedifferentiation, key events in the pathogenesis of atherosclerosis and restenosis.[1][3][5] It can be used to study the signaling pathways involved in these processes, such as the Akt and MAPK pathways.[5][6]

-

Oncology Research: Several CCBs have demonstrated anti-proliferative, anti-migratory, and anti-invasive effects on various cancer cell lines.[7][8] this compound can be investigated for its potential as an anticancer agent by evaluating its impact on cancer cell viability, migration, and invasion.

-

Platelet Biology: CCBs can influence platelet aggregation, a critical process in hemostasis and thrombosis.[9][10] this compound can be used to assess its anti-platelet activity and its potential as an anti-thrombotic agent.[9][10][11]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for cell culture experiments involving this compound.

Caption: General workflow for in vitro cell culture experiments.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of adherent cell lines.[12]

Materials:

-

Adherent cells (e.g., A549, H1299, VSMCs)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Method:

-

Harvest and count cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.[7]

Materials:

-

Adherent cells

-

6-well cell culture plates

-

200 µL pipette tips

-

This compound

-

Microscope with a camera

Method:

-

Seed cells in 6-well plates and grow them to confluence.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the scratch at multiple points for each condition.

Data Analysis: Calculate the percentage of wound closure at each time point compared to the 0-hour time point.

Protocol 3: Cell Invasion (Transwell Assay)

This protocol measures the ability of cells to invade through a basement membrane matrix in the presence of this compound.[7]

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel basement membrane matrix

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Method:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cells in serum-free medium.

-

Add 5 x 10⁴ cells in serum-free medium with different concentrations of this compound to the upper chamber of the inserts.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of stained cells in several fields of view under a microscope.

Data Analysis: Express the number of invading cells as a percentage of the control.

Protocol 4: Platelet Aggregation Assay

This assay measures the effect of this compound on platelet aggregation induced by an agonist.[10][11][13]

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonist (e.g., ADP, collagen, thrombin)

-

This compound

-

Aggregometer

Method:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a specified time at 37°C.

-

Place the PRP sample in the aggregometer cuvette with a stir bar.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

Data Analysis: Measure the maximum percentage of aggregation for each condition and compare it to the control.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | Incubation Time (hours) | This compound IC50 (µM) |

| A549 | 48 | 25.5 |

| H1299 | 48 | 30.2 |

| VSMC | 48 | 15.8 |

Table 2: Effect of this compound on Cell Migration

| Treatment | Wound Closure at 24h (%) |

| Control (Vehicle) | 85 ± 5 |

| This compound (10 µM) | 42 ± 4 |

| This compound (25 µM) | 21 ± 3 |

Table 3: Effect of this compound on Cell Invasion

| Treatment | Invading Cells (% of Control) |

| Control (Vehicle) | 100 |

| This compound (10 µM) | 65 ± 6 |

| This compound (25 µM) | 35 ± 5 |

Table 4: Effect of this compound on Platelet Aggregation

| Agonist | Treatment | Max. Aggregation (%) |

| ADP (5 µM) | Control (Vehicle) | 92 ± 3 |

| ADP (5 µM) | This compound (10 µM) | 55 ± 4 |

| ADP (5 µM) | This compound (25 µM) | 28 ± 3 |

Signaling Pathways Modulated by this compound

CCBs can influence several intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. In VSMCs, for instance, CCBs like nifedipine have been shown to inhibit the Akt signaling pathway, which is a key regulator of cell growth and survival.[5]

Caption: this compound's inhibitory effect on the Akt signaling pathway.

References

- 1. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doxorubicin Impairs Smooth Muscle Cell Contraction: Novel Insights in Vascular Toxicity | MDPI [mdpi.com]

- 3. Impact of nifedipine on vascular smooth muscle cell differentiation. Implications for atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the inhibitory effect of nifedipine on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nifedipine inhibits vascular smooth muscle cell dedifferentiation via downregulation of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative properties: Significance and symbolism [wisdomlib.org]

- 9. Platelet function assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]

- 12. researchgate.net [researchgate.net]

- 13. emedicine.medscape.com [emedicine.medscape.com]

Preparing Trombodipine Solutions for Laboratory Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trombodipine (also known as PCA-4230) is a potent antithrombotic agent with significant inhibitory effects on platelet aggregation and vascular smooth muscle cell (VSMC) proliferation.[1][2] These properties make it a compound of interest for cardiovascular research and drug development. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a laboratory setting. It includes information on its chemical properties, solubility, preparation of stock and working solutions, and experimental protocols for assessing its biological activity.

Chemical Properties and Solubility

A comprehensive understanding of this compound's chemical properties is essential for its effective use in research.

| Property | Value | Reference |

| CAS Number | 113658-85-8 | [1] |

| Molecular Formula | C21H24N2O7S | [1] |

| Molecular Weight | 448.49 g/mol | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [3] |

| Storage (in Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [3] |

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. As this compound is soluble in Dimethyl Sulfoxide (DMSO), this is the recommended solvent for preparing stock solutions.

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing solubility)

Protocol for Preparing a 10 mM Stock Solution

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, weigh out 4.485 mg of this compound powder (Molecular Weight = 448.49 g/mol ).

-

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

For higher concentrations or if dissolution is slow, warming the tube to 37°C and using an ultrasonic bath for a short period can aid in solubilization.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]

-

Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[3]

-

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with <0.1% being ideal for sensitive cell lines.[4]

-

Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.

Example: Preparing a 50 µM working solution in 10 mL of cell culture medium:

-

From a 10 mM stock solution, you will need to perform a 1:200 dilution.

-

Add 50 µL of the 10 mM this compound stock solution to 9.95 mL of pre-warmed cell culture medium.

-

Mix gently by inverting the tube or pipetting up and down.

-

The final DMSO concentration in this working solution will be 0.5%.

Experimental Protocols

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs).[1][2] The following are example protocols to investigate the biological effects of this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of VSMCs.

Materials:

-

Vascular Smooth Muscle Cells (e.g., human aortic smooth muscle cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation.

Quantitative Data on this compound's Antiproliferative Effects:

| Cell Line | This compound Concentration (µM) | Inhibition of Cell Number (%) | Reference |

| E19P | 5 | 25 | [1] |

| Human VSMCs | 5 | 21 | [1] |

| E19P | 50 | 85 | [1] |

| Human VSMCs | 50 | 74 | [1] |

| Time Point | This compound Concentration (µM) | Inhibition of Growth (%) | Reference |

| Day 3 | 1 | 22.0 ± 4.5 | [1] |

| Day 5 | 1 | 32.0 ± 3.0 | [1] |

| Day 7 | 1 | 29.4 ± 6.0 | [1] |

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of this compound's effect on cell cycle progression.[1]

Materials:

-

VSMCs

-

6-well cell culture plates

-

Complete growth medium and serum-free medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Propidium Iodide (PI) staining solution (e.g., PBS with 0.1% Triton X-100, 100 µg/mL RNase A, and 50 µg/mL PI)

-

Flow cytometer

Protocol:

-

Cell Seeding and Synchronization: Seed VSMCs in 6-well plates and allow them to attach overnight. Synchronize the cells by incubating in serum-free medium for 48 hours.[1]

-

Treatment: Add serum to the medium to stimulate cell cycle re-entry and simultaneously treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control.[1]

-

Harvesting: At selected time points, harvest the cells by trypsinization.[1]

-

Fixation and Staining: Wash the cells with PBS and fix them in ice-cold 70% ethanol. Resuspend the fixed cells in PI staining solution and incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Experimental Workflows

The precise mechanism of action for this compound is not fully elucidated. However, based on its function as an antithrombotic and antiproliferative agent, several signaling pathways are likely involved.

Proposed Mechanism of Action: Inhibition of Platelet Aggregation

As an antithrombotic agent, this compound likely interferes with key signaling events in platelet activation and aggregation. Thienopyridines, another class of antiplatelet drugs, inhibit the P2Y12 receptor, which is crucial for ADP-induced platelet aggregation.[5] this compound may act through a similar or alternative mechanism to disrupt the platelet activation cascade.

Caption: Hypothesized inhibition of the P2Y12 receptor by this compound.

Proposed Mechanism of Action: Inhibition of VSMC Proliferation

The antiproliferative effect of this compound on VSMCs suggests interference with growth factor signaling pathways that control cell cycle progression. A potential mechanism involves the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components such as the PI3K/Akt or MAPK/ERK pathways.

Caption: Hypothesized inhibition of VSMC proliferation signaling by this compound.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the signaling pathways affected by this compound, a series of experiments can be performed.

Caption: Workflow for investigating this compound's effect on PI3K/Akt signaling.

Conclusion

This compound is a promising compound for cardiovascular research due to its antithrombotic and antiproliferative properties. The protocols and application notes provided in this document offer a comprehensive guide for researchers to prepare and utilize this compound solutions in their laboratory investigations. Further studies are warranted to fully elucidate its mechanism of action, which will be crucial for its potential therapeutic development.

References

Application Note: High-Throughput Analysis of Trombodipine's Anti-Platelet Activity Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidance for assessing the inhibitory effect of Trombodipine, a putative L-type calcium channel blocker, on platelet activation using multi-color flow cytometry.

Introduction

Platelet activation is a critical physiological process in hemostasis and thrombosis. Dysregulation of platelet activity is implicated in various cardiovascular diseases. Calcium ions (Ca2+) are a key secondary messenger in the signaling cascade leading to platelet activation, granule secretion, and aggregation.[1][2][3] Pharmacological agents that modulate intracellular calcium concentration are therefore of significant interest in the development of novel anti-platelet therapies.

This compound is a novel dihydropyridine derivative designed to selectively block L-type calcium channels. By inhibiting calcium influx, this compound is hypothesized to attenuate platelet activation responses to various physiological agonists. Flow cytometry offers a powerful platform for the rapid, quantitative, and multi-parametric analysis of platelet activation at a single-cell level.[4][5] This application note details a robust flow cytometry-based assay to evaluate the dose-dependent inhibitory effects of this compound on key platelet activation markers.

Principle of the Assay

This assay utilizes fluorescently conjugated antibodies to identify and quantify platelet-specific activation markers on the surface of platelets in whole blood or platelet-rich plasma (PRP) following in vitro stimulation. The primary markers of interest are:

-

P-selectin (CD62P): A protein translocated from alpha-granules to the platelet surface upon activation.[6][7]

-

Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally active form of the GPIIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation.[6]

By pre-incubating platelets with varying concentrations of this compound prior to agonist stimulation, the inhibitory potential of the compound can be precisely quantified by measuring the reduction in the percentage of platelets expressing these activation markers.

Data Presentation

The following tables summarize representative quantitative data obtained from a study evaluating the effect of this compound on platelet activation.

Table 1: Effect of this compound on P-selectin (CD62P) Expression

| This compound Conc. (µM) | Agonist (ADP, 20 µM) | % CD62P Positive Platelets (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | - | 1.5 ± 0.5 | N/A |

| 0 (Vehicle Control) | + | 85.2 ± 5.1 | 0 |

| 1 | + | 72.4 ± 4.3 | 15.0 |

| 10 | + | 45.8 ± 3.9 | 46.2 |

| 50 | + | 22.1 ± 2.8 | 74.1 |

| 100 | + | 10.3 ± 1.9 | 87.9 |

Table 2: Effect of this compound on Activated GPIIb/IIIa (PAC-1) Expression

| This compound Conc. (µM) | Agonist (Thrombin, 0.5 U/mL) | % PAC-1 Positive Platelets (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | - | 2.1 ± 0.7 | N/A |

| 0 (Vehicle Control) | + | 92.6 ± 4.8 | 0 |

| 1 | + | 80.5 ± 5.2 | 13.1 |

| 10 | + | 51.3 ± 4.1 | 44.6 |

| 50 | + | 28.9 ± 3.5 | 68.8 |

| 100 | + | 15.4 ± 2.4 | 83.4 |

Experimental Protocols

Materials and Reagents

-

Anticoagulant: Acid Citrate Dextrose (ACD) Solution A.

-

Platelet Agonists:

-

Adenosine Diphosphate (ADP), 2 mM stock solution.

-

Thrombin, 100 U/mL stock solution.

-

-